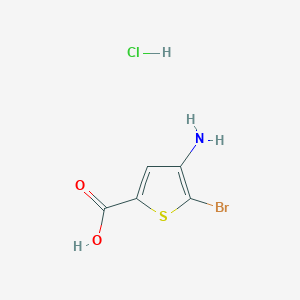![molecular formula C15H15NO3 B1376973 3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 1415719-16-2](/img/structure/B1376973.png)
3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions . For instance, the synthesis of 1,2-disubstituted bicyclo [2.1.1]hexanes involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps . For example, the synthesis of 1,2-disubstituted bicyclo [2.1.1]hexanes involves a [2 + 2] cycloaddition .Aplicaciones Científicas De Investigación
Synthesis and Transformation
- The compound and its derivatives are key in synthesizing azetidin-2-ones, which serve as new building blocks for carbapenem nuclei, offering potential in medicinal chemistry (Katagiri et al., 1986).
Aromatase Inhibitory Activity
- This compound, particularly its variants such as 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione, has been tested for inhibition of human placental aromatase. It's significant in researching hormone-dependent tumors like breast cancer (Staněk et al., 1991).
Electrochemical Properties
- The electrochemical properties of certain derivatives, such as 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, have been explored, contributing to the understanding of their reactivity and potential applications (Pospíšil et al., 1999).
Photochemical and High-Pressure Reactions
- Studies on the reactions of related compounds under different conditions, such as high pressure or photochemical conditions, add to the understanding of their chemical behavior and potential for synthesis of novel compounds (Matsumoto et al., 2000).
Inhibition of Aromatase Activity
- Analogues based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione have shown selective inhibition of aromatase activity, which is crucial for developing drugs for endocrine therapy of hormone-dependent cancers (Rowlands et al., 1988).
Preparation and Reaction Studies
- The compound has been a focus in studies for preparation and reaction with various substances, contributing to the broader field of organic synthesis and pharmaceutical research (Meyer et al., 1979).
Polymorphism Studies
- Research on concomitant polymorphism in derivatives like spirobicyclic diones offers insights into solid-state chemistry, which is vital for drug formulation (Kumar et al., 2004).
Propiedades
IUPAC Name |
3-(4-acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-8(17)9-4-6-10(7-5-9)16-13(18)11-12(14(16)19)15(11,2)3/h4-7,11-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFUIAOMZQDUAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C3(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101157162 |
Source


|
| Record name | 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(4-acetylphenyl)-6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
CAS RN |
1415719-16-2 |
Source


|
| Record name | 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(4-acetylphenyl)-6,6-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo[3.1.0]hexane-2,4-dione, 3-(4-acetylphenyl)-6,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101157162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

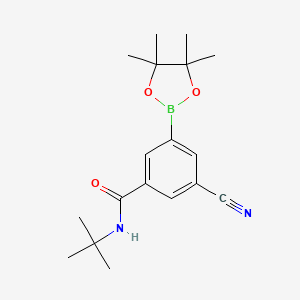
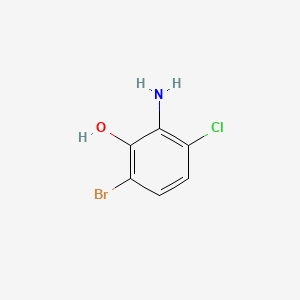
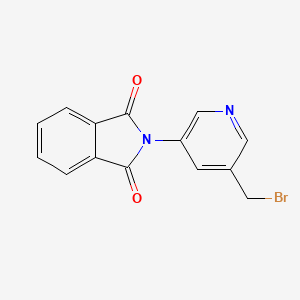
![tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate](/img/structure/B1376893.png)
![Tert-butyl (5-chloro-1H-pyrrolo[2,3-B]pyridin-6-YL)carbamate](/img/structure/B1376894.png)
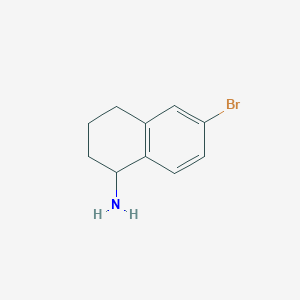
![5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1376901.png)

